molecular formula C25H22ClN5O3 B6552415 2-(4-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040684-93-2

2-(4-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552415
CAS No.: 1040684-93-2
M. Wt: 475.9 g/mol
InChI Key: ZXZXRDKZSFWHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C25H22ClN5O3 and its molecular weight is 475.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.1411173 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS021622469, also known as F3382-3774 or 2-(4-butoxyphenyl)-5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, primarily targets the Voltage-Dependent Anion Channel 1 (VDAC1) . VDAC1 is a key protein located at the outer mitochondrial membrane and serves as a mitochondrial gatekeeper . It plays a critical role in mitochondrion-mediated apoptosis, regulating the release of apoptogenic proteins and interacting with anti-apoptotic proteins .

Mode of Action

AKOS021622469 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . Specifically, it prevents the oligomerization of VDAC1, a process involved in mitochondrion-mediated apoptosis . By targeting the oligomeric status of VDAC1, AKOS021622469 modulates apoptosis, offering a strategy for combating diseases like cancers and neurodegenerative disorders .

Biochemical Pathways

The primary biochemical pathway affected by AKOS021622469 involves the regulation of apoptosis via the modulation of VDAC1 . By inhibiting VDAC1 oligomerization, AKOS021622469 prevents the release of apoptogenic proteins from the mitochondria, thereby controlling the induction of apoptosis . This action has downstream effects on cell survival and death signals, influencing the overall balance of cellular homeostasis .

Result of Action

The primary molecular and cellular effect of AKOS021622469’s action is the inhibition of apoptosis . By preventing VDAC1 oligomerization, it inhibits the release of apoptogenic proteins from the mitochondria, thereby reducing cell death . This action can have significant implications for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain types of cancer .

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3/c1-2-3-14-33-20-10-6-17(7-11-20)21-15-22-25(32)30(12-13-31(22)28-21)16-23-27-24(29-34-23)18-4-8-19(26)9-5-18/h4-13,15H,2-3,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXRDKZSFWHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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